molecular formula C7H16ClNO B6276404 1-amino-3-cyclobutylpropan-2-ol hydrochloride CAS No. 2763750-17-8

1-amino-3-cyclobutylpropan-2-ol hydrochloride

Cat. No.: B6276404
CAS No.: 2763750-17-8
M. Wt: 165.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-cyclobutylpropan-2-ol hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a cyclobutyl ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-cyclobutylpropan-2-ol hydrochloride typically involves the following steps:

    Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Involves the synthesis of the compound in batches, allowing for better control over reaction conditions.

    Continuous Processing: Involves the continuous flow of reactants and products, which can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-cyclobutylpropan-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can yield amines or alcohols.

    Substitution: Can yield various substituted derivatives.

Scientific Research Applications

1-amino-3-cyclobutylpropan-2-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-amino-3-cyclobutylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, potentially affecting their function and activity. The cyclobutyl ring may also contribute to its unique properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-cyclobutylpropan-1-ol hydrochloride: Similar structure but with the amino group at a different position.

    3-amino-2-cyclobutylpropan-1-ol hydrochloride: Similar structure but with the hydroxyl group at a different position.

Uniqueness

1-amino-3-cyclobutylpropan-2-ol hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

2763750-17-8

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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